molecular formula C11H15N5O4 B1436790 3'-Methyl-3'-deoxyguanosine CAS No. 444020-69-3

3'-Methyl-3'-deoxyguanosine

Numéro de catalogue B1436790
Numéro CAS: 444020-69-3
Poids moléculaire: 281.27 g/mol
Clé InChI: MIMRHFMVVSLFRL-QYYRPYCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3’-Methyl-3’-deoxyguanosine is a modified nucleoside that was first discovered in the 1980s as a minor component of DNA in bacteria and in certain human tissues. It is formed by the methylation of the 3’ position of the deoxyguanosine moiety in DNA. This compound belongs to the purine nucleosides and analogues, which are compounds comprising a purine base attached to a sugar .


Synthesis Analysis

3’-Methyl-2’-deoxyguanosine is obtained from 2’-deoxyguanosine by a reaction sequence involving conversion into tricyclic 1, N-2-isopropeno derivative followed by methylation . This results in 2’-deoxywyosine and the final removal of the 1, N-2 blocking system .


Molecular Structure Analysis

The molecular structure of 3’-Methyl-3’-deoxyguanosine is similar to that of guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine . The glycosyl torsion angle about C (1’) – N (9) shows anti conformation. The furanose ring adopts C (3’) – endo puckering geometry .

Applications De Recherche Scientifique

DNA Methylation and Damage

3'-Methyl-3'-deoxyguanosine is not specifically studied in the provided papers, but its close relative 8-hydroxyl-2'-deoxyguanosine (8-OH-dG) is extensively researched due to its role as a common DNA adduct resulting from injury to DNA via reactive oxygen species. This DNA adduct affects the in vitro methylation of nearby cytosine moieties by human DNA methyltransferase. The exact position of 8-OH-deoxyguanosine relative to a CpG dinucleotide is crucial to this effect. Research indicates that oxidative damage to guanine bases in parental strand DNA allows normal copying of methylation patterns, while damage in nascent strand DNA inhibits such methylation, suggesting a potential avenue for studying DNA repair and replication processes (Turk et al., 1995).

DNA Repair Mechanisms

The study of O6-Methyl-2'-deoxyguanosine in synthetic DNA polymers, like poly(dC, dG, m6dG), revealed that cell-free extracts of Escherichia coli Br, adapted by exposure to N-methyl-N′-nitro-N-nitrosoguanidine, exhibit a demethylating activity, providing direct evidence of an inducible repair activity in E. coli acting by demethylating O6-methylguanine at the DNA level. This illustrates a potential pathway for understanding the mechanisms behind DNA repair and the removal of harmful methylations from the genome (Foote et al., 1980).

DNA Adduct Formation and Stability

The synthesis and stability of 2'-deoxyguanosine 3'-monophosphate adducts of various agents like dimethyl sulfate, ethylene oxide, and styrene oxide provide insights into the formation of DNA adducts and their implications in processes like DNA repair and mutagenesis. The lability of these adducts underscores the dynamic nature of DNA adduct formation and its potential consequences for genomic integrity (Hemminki et al., 1990).

Methylation Impact on DNA Structure

The study of N7-methyl-2'-deoxyguanosine-containing DNA reveals how methylation at specific positions alters the hydrogen-bonding patterns of guanine in DNA. This can have significant implications for understanding the mutagenic potential of certain DNA lesions and the mechanisms by which cells maintain genomic stability (Kou et al., 2015).

Mécanisme D'action

Target of Action

3’-Methyl-3’-deoxyguanosine primarily targets the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

It is known to interact with its target, purine nucleoside phosphorylase, potentially inhibiting its function . This interaction could lead to changes in the purine salvage pathway, affecting the synthesis of DNA and RNA.

Biochemical Pathways

3’-Methyl-3’-deoxyguanosine is involved in the purine salvage pathway, which recycles purines from old, degraded DNA to synthesize new DNA and RNA molecules . By targeting purine nucleoside phosphorylase, it may affect this pathway and its downstream effects, including DNA and RNA synthesis.

Result of Action

The molecular and cellular effects of 3’-Methyl-3’-deoxyguanosine’s action would largely depend on its interaction with purine nucleoside phosphorylase and the subsequent changes in the purine salvage pathway. This could potentially lead to changes in DNA and RNA synthesis, affecting cellular functions and processes .

Analyse Biochimique

Biochemical Properties

3’-Methyl-3’-deoxyguanosine is involved in several biochemical reactions, primarily due to its structural similarity to guanosine. It interacts with enzymes such as purine nucleoside phosphorylase, which plays a crucial role in the metabolism of nucleosides. This interaction is essential for the recycling of nucleotides and maintaining the balance of nucleotide pools within the cell . Additionally, 3’-Methyl-3’-deoxyguanosine can inhibit RNA-directed RNA polymerase, affecting RNA synthesis and processing . These interactions highlight the compound’s role in nucleotide metabolism and its potential impact on cellular functions.

Cellular Effects

The effects of 3’-Methyl-3’-deoxyguanosine on various cell types and cellular processes are profound. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By interacting with key enzymes and proteins, 3’-Methyl-3’-deoxyguanosine can modulate the activity of signaling pathways that regulate cell growth, differentiation, and apoptosis . Furthermore, its impact on gene expression can lead to changes in the production of proteins essential for cellular functions, thereby affecting overall cellular metabolism.

Molecular Mechanism

At the molecular level, 3’-Methyl-3’-deoxyguanosine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. For instance, its interaction with purine nucleoside phosphorylase can inhibit the enzyme’s activity, leading to changes in nucleotide metabolism . Additionally, 3’-Methyl-3’-deoxyguanosine can affect gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s ability to influence cellular processes at a fundamental level.

Temporal Effects in Laboratory Settings

The stability and degradation of 3’-Methyl-3’-deoxyguanosine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, 3’-Methyl-3’-deoxyguanosine can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 3’-Methyl-3’-deoxyguanosine vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3’-Methyl-3’-deoxyguanosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as deoxyguanosine kinase, which phosphorylates the compound to form its monophosphate derivative . This phosphorylation step is essential for the compound’s incorporation into nucleic acids and its subsequent participation in cellular processes. Additionally, 3’-Methyl-3’-deoxyguanosine can affect metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 3’-Methyl-3’-deoxyguanosine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 3’-Methyl-3’-deoxyguanosine within the cell can affect its localization and activity, thereby influencing its overall biochemical effects.

Subcellular Localization

3’-Methyl-3’-deoxyguanosine is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows 3’-Methyl-3’-deoxyguanosine to interact with specific biomolecules and participate in localized biochemical processes .

Propriétés

IUPAC Name

2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMRHFMVVSLFRL-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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